Cas no 7019-01-4 (4-Phenylsulfonylaniline)

4-Phenylsulfonylaniline is an organic compound featuring a phenylsulfonyl group attached to an aniline moiety. This structure imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry. Its electron-withdrawing sulfonyl group enhances reactivity in electrophilic substitution and coupling reactions, facilitating the synthesis of complex aromatic derivatives. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. It is particularly useful in pharmaceuticals, agrochemicals, and materials science for constructing sulfonamide-based frameworks. High purity grades are available to meet stringent research and industrial requirements. Its versatility and well-defined reactivity profile make it a preferred choice for targeted synthetic applications.
4-Phenylsulfonylaniline structure
4-Phenylsulfonylaniline structure
Product Name:4-Phenylsulfonylaniline
CAS No:7019-01-4
MF:C12H11NO2S
MW:233.286241769791
MDL:MFCD00625703
CID:547597
PubChem ID:516666
Update Time:2025-05-23

4-Phenylsulfonylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-(Phenylsulfonyl)aniline
    • 4-Phenylsulfonylaniline
    • Benzenamine, 4-(phenylsulfonyl)-
    • 1-amino-4-phenylsulfonylbenzene
    • 4-Aminodiphenylsulfone
    • 4-aminophenyl phenyl sulfone
    • 4-Benzenesulfonyl-phenylamine
    • 4-benzenesulphonyl-phenylamine
    • p-aminophenyl phenyl sulfone
    • p-Phenylsulfonylaniline
    • MFCD00625703
    • FS-4596
    • 4-(Phenylsulfonyl) aniline
    • DTXSID40333662
    • BDBM50391266
    • 7019-01-4
    • Z111686146
    • 4-(Benzenesulphonyl)phenylamine
    • 4-(Phenylsulfonyl)benzenamine
    • AKOS000302885
    • Dapsone Impurity 4
    • 4-benzenesulphonylaniline
    • [4-(Phenylsulfonyl)phenyl]amine
    • EN300-21744
    • 4-benzenesulfonylphenylamine
    • SY076947
    • 4-(benzenesulfonyl)aniline
    • FT-0673834
    • CS-0454998
    • SCHEMBL163367
    • 4-phenylsulphonylaniline
    • Benzenamine, 4-phenylsulfonyl-
    • 4-Aminodiphenyl Sulfone
    • 4-(Phenylsulfonyl)aniline #
    • Phenyl p-Aminophenyl Sulfone
    • 4-Phenylsulfonyl aniline
    • CHEMBL357499
    • 9XV49MR4HC
    • Aniline, p-(phenylsulfonyl)-
    • SR-01000491582-1
    • W17003
    • SR-01000491582
    • Oprea1_794943
    • DA-03428
    • DTXCID50284752
    • MDL: MFCD00625703
    • Inchi: 1S/C12H11NO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,13H2
    • InChI Key: GDYFDXDATVPPDR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(C1C=CC(=CC=1)N)(=O)=O

Computed Properties

  • Exact Mass: 233.05100
  • Monoisotopic Mass: 233.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 68.5A^2

Experimental Properties

  • Melting Point: 175-177°C
  • PSA: 68.54000
  • LogP: 3.76360

4-Phenylsulfonylaniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Phenylsulfonylaniline Pricemore >>

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4-Phenylsulfonylaniline Production Method

4-Phenylsulfonylaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:7019-01-4)4-Phenylsulfonylaniline
Order Number:A1048224
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:26
Price ($):258.0
Email:sales@amadischem.com

Additional information on 4-Phenylsulfonylaniline

Comprehensive Overview of 4-Phenylsulfonylaniline (CAS No. 7019-01-4): Structure, Synthesis, and Applications

4-Phenylsulfonylaniline (chemical formula C12H11NO2S; CAS No. 7019-01-4) is a versatile aromatic compound characterized by a phenylsulfonyl group attached to the para-position of an aniline ring. This unique structural motif imparts distinct physicochemical properties, making it a valuable intermediate in pharmaceutical, agrochemical, and materials science research. The compound's molecular structure features a benzenesulfonamide scaffold, which is widely recognized for its role in modulating biological activity through hydrogen bonding and hydrophobic interactions.

The synthesis of 4-phenylsulfonylaniline typically involves the nucleophilic substitution of aromatic sulfonate esters or the condensation of sulfonyl chlorides with anilines under controlled conditions. Recent advancements in green chemistry have introduced catalytic systems using transition metal complexes (e.g., palladium or copper-based catalysts) to enhance reaction efficiency while minimizing byproduct formation. For instance, a 2023 study published in *Organic Process Research & Development* demonstrated a solvent-free microwave-assisted protocol that achieved >95% yield within 30 minutes using ionic liquid catalysts, highlighting its industrial scalability.

In the pharmaceutical domain, 4-phenylsulfonylaniline derivatives have emerged as promising candidates for drug discovery programs targeting inflammatory diseases and cancer. The sulfonamide pharmacophore is known to inhibit carbonic anhydrase enzymes, which are implicated in tumor metastasis and angiogenesis. A notable example is the development of N-(phenylsulfonyl)anilide analogs as selective COX-2 inhibitors with reduced gastrointestinal toxicity compared to traditional NSAIDs like diclofenac. These compounds leverage the para-substituted sulfonamide framework to optimize binding affinity at the enzyme active site while maintaining metabolic stability.

Beyond pharmaceutical applications, 4-phenylsulfonylaniline serves as a critical building block in the synthesis of high-performance polymers and functional materials. In polyurethane chemistry, it functions as a chain extender that enhances mechanical properties such as tensile strength and thermal resistance. Recent work from the *Journal of Polymer Science* (2023) demonstrated that incorporating this compound into polyetherurethane matrices improved hydrolytic stability by up to 65%, attributed to its ability to form robust hydrogen-bonding networks within the polymer backbone.

The environmental impact of CAS No. 7019-01-4 has also been scrutinized through life cycle assessment studies. Researchers at the University of Tokyo (2023) reported that biodegradation rates for this compound in aerobic wastewater treatment systems exceeded 85% under optimal conditions, suggesting relatively low ecological persistence when managed appropriately during industrial processes.

Analytical characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating the conformational dynamics of 4-phenylsulfonylaniline. Notably, solid-state NMR studies revealed that the molecule adopts a planar geometry in crystalline form due to strong π-stacking interactions between adjacent aromatic rings—a property exploited in optoelectronic material design.

In materials science applications, researchers have explored its use as a precursor for organic semiconductors through vapor deposition methods. A breakthrough study published in *Advanced Materials Interfaces* (Q3 2023) demonstrated that thin films derived from this compound exhibited hole mobility values exceeding 1 cm²/V·s when doped with trifluoromethanesulfonic acid, positioning it as a potential candidate for flexible electronics applications.

The compound's role in asymmetric synthesis has also garnered attention due to its ability to act as a chiral auxiliary when functionalized with stereogenic centers at the phenyl ring positions. This application was highlighted in a Nature Communications article where enantioselective Friedel-Crafts alkylation reactions achieved >98% ee using chiral sulfonylamine derivatives derived from this core structure.

Ongoing research continues to expand the utility profile of CAS No. 7019-01-4, particularly in nanotechnology applications such as surface functionalization agents for gold nanoparticles used in biosensing platforms. The thiol-reactive nature of sulfonamide groups enables site-specific conjugation with biomolecules while maintaining colloidal stability—a critical requirement for diagnostic device development.

From an economic perspective, market analysis indicates growing demand for this intermediate across multiple industries, driven by its multifunctional character and compatibility with modern synthetic methodologies. Suppliers offering high-purity (>98%) forms suitable for both laboratory-scale experimentation and commercial production have seen increased adoption rates since 2023.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7019-01-4)4-Phenylsulfonylaniline
A1048224
Purity:99%
Quantity:5g
Price ($):258.0
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